molecular formula C9H9BF4O3 B2918184 (5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid CAS No. 1332648-74-4

(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

Cat. No.: B2918184
CAS No.: 1332648-74-4
M. Wt: 251.97
InChI Key: BJWGTAZDHFABBR-UHFFFAOYSA-N
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Description

(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a trifluoroethoxymethyl substituent at the ortho position relative to the boronic acid group and a fluorine atom at the para position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

The discontinuation of commercial availability (as noted in ) suggests challenges in synthesis or niche applications.

Properties

IUPAC Name

[5-fluoro-2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c11-7-2-1-6(8(3-7)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGTAZDHFABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COCC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's synthesis, biological activity, potential applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10B F4O3
  • Molecular Weight : 267.99 g/mol
  • CAS Number : 928053-97-8

Synthesis

The synthesis of boronic acids typically involves the reaction of aryl halides with organoboranes or boron reagents. For this compound, the trifluoroethoxy group is introduced to enhance solubility and biological activity. The process may involve several steps including:

  • Formation of the aryl boronic acid through a Suzuki coupling reaction.
  • Introduction of the trifluoroethoxy group , which can be achieved via nucleophilic substitution reactions.

Antimicrobial Properties

Research has shown that phenylboronic acids exhibit significant antimicrobial activity. Specifically, studies on related compounds have indicated that the presence of fluorine and trifluoromethyl groups enhances their efficacy against various pathogens.

  • In Vitro Studies :
    • The compound has demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger.
    • Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for established antifungal agents like AN2690 (Tavaborole), suggesting promising antibacterial properties .

The proposed mechanism of action for boronic acids involves inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria and fungi. Docking studies have indicated that the compound can effectively bind to the active site of LeuRS, blocking its function and leading to microbial cell death .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial effects of various phenylboronic acids, including derivatives with fluorinated substituents. The results indicated that fluorinated compounds exhibited enhanced binding affinity to bacterial enzymes compared to their non-fluorinated counterparts .
  • Antifungal Activity :
    • Another investigation focused on the antifungal properties of 5-trifluoromethyl-2-formylphenylboronic acid, which showed significant inhibitory effects against Candida albicans by disrupting protein synthesis pathways through LeuRS inhibition .

Data Table: Biological Activity Overview

PathogenMIC (µg/mL)Reference
Candida albicans32
Aspergillus niger16
Bacillus cereus8

Comparison with Similar Compounds

Structural Analogues with Trifluoroethoxy Groups

Compounds featuring trifluoroethoxy or related fluorinated substituents exhibit distinct electronic and steric properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Trifluoroethoxy at ortho C₈H₈BF₃O₃ 219.95 g/mol Used in antifungal studies; structural flexibility enhances binding to fungal histone deacetylases .
(4-(2,2,2-Trifluoroethoxy)phenyl)boronic acid Trifluoroethoxy at para C₈H₈BF₃O₃ 219.95 g/mol Higher polarity due to para-substitution; potential for solubility optimization .
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid CF₃ at para, Cl and F substituents C₇H₄BClF₄O₂ 270.47 g/mol Enhanced electron-withdrawing effects improve cross-coupling efficiency in drug intermediates .

Key Differences :

  • Para-fluorine substitution (vs. meta or ortho in analogues) may alter regioselectivity in subsequent reactions .

Boronic Acids with Other Fluorinated Substituents

Fluorine and trifluoromethyl groups are common in boronic acids for tuning electronic properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
(5-Ethoxy-2-formylphenyl)boronic acid Ethoxy and formyl groups C₉H₁₁BO₄ 194.00 g/mol Formyl group enables post-functionalization (e.g., condensation reactions) .
(4-Fluoro-3-formylphenyl)boronic acid Fluorine and formyl C₇H₆BFO₃ 167.93 g/mol High reactivity in dual-functionalization reactions; used in sensor design .
(5-Methylthiophen-2-yl)boronic acid Thiophene ring with methyl C₅H₇BO₂S 141.98 g/mol Heterocyclic boronates for conjugated polymer synthesis .

Key Differences :

  • The trifluoroethoxymethyl group provides stronger electron-withdrawing effects than ethoxy or methyl groups, enhancing stability but reducing nucleophilicity .
  • Heterocyclic analogues (e.g., thiophene derivatives) offer π-conjugation advantages but lack the steric profile of aryl-substituted compounds .

Functional Group Impact on Bioactivity

highlights boronic acids with methoxyethyl phenoxy groups as potent fungal histone deacetylase (HDAC) inhibitors. Compared to these:

  • The target compound’s trifluoroethoxy group may improve metabolic stability due to fluorine’s resistance to oxidation.
  • However, the lack of a methoxyethyl chain (as in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) could reduce binding affinity to HDACs .

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Water Solubility
Target Compound 279.98 g/mol ~2.1 Low (fluorophilic)
(2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid 219.95 g/mol ~1.8 Moderate
(5-Ethoxy-2-formylphenyl)boronic acid 194.00 g/mol ~0.9 High

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